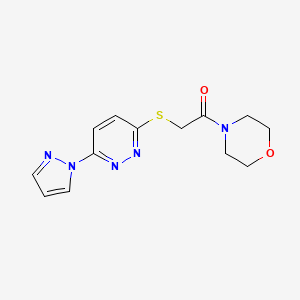
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridazine ring, a thioether group, and a morpholino group . Pyrazole and pyridazine are both nitrogen-containing heterocyclic compounds that are found in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar morpholino group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
1. Antioxidant Activity
- Novel heterocyclic compounds, including derivatives similar to the given chemical, have been investigated for their potential as antioxidants. For instance, compounds designed by combining heterocycles with indole and thiophene exhibited significant antioxidant activity, particularly against ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) inhibitors. This suggests potential applications in medicinal chemistry for optimization as superior antioxidant compounds (Aziz et al., 2021).
2. Antibacterial Properties
- Nitrogen-carbon-linked heterocyclic compounds, including pyrazoles, have shown effectiveness against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. These findings indicate potential applications in developing antibiotics with expanded activity against such pathogens (Genin et al., 2000).
3. Antimicrobial and Antioxidant Activities
- Triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, which are structurally related to the given compound, have been synthesized and screened for antimicrobial and antioxidant activities. This indicates potential applications in developing new antimicrobial agents with added antioxidant properties (Flefel et al., 2018).
4. Antitubercular and Antifungal Activities
- Research on novel heterocyclic derivatives, including those structurally related to the chemical , has revealed significant antitubercular and antifungal activities. This suggests a possible application in the development of new treatments for tuberculosis and fungal infections (Syed et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c19-13(17-6-8-20-9-7-17)10-21-12-3-2-11(15-16-12)18-5-1-4-14-18/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEAERKJZGBZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2469922.png)

![1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea](/img/structure/B2469925.png)

![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2469928.png)
![3,4-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2469929.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine](/img/structure/B2469931.png)
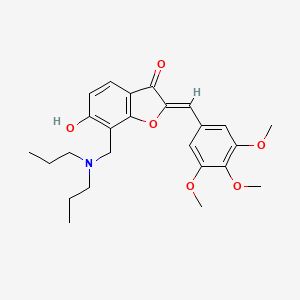
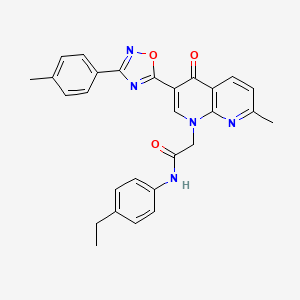

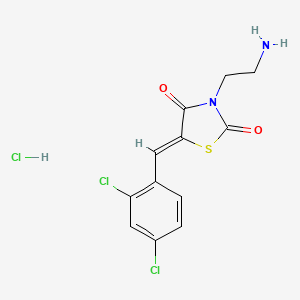
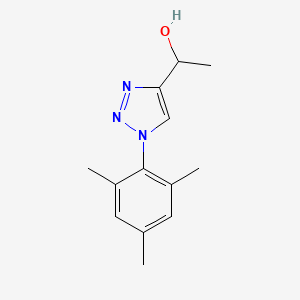
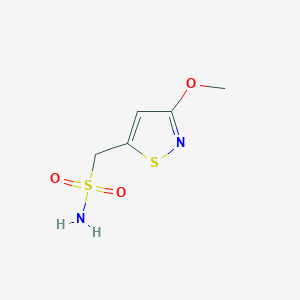
![5-ethyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2469945.png)